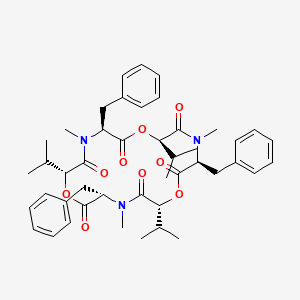
溴哌利多
科学研究应用
作用机制
溴哌利多通过拮抗大脑中的多巴胺受体(特别是 D2 受体)发挥作用 . 这种拮抗作用减少了多巴胺的作用,多巴胺被认为在患有精神病的人群中过度活跃。 该化合物对5-羟色胺受体也有一定的亲和性,有助于其抗精神病作用 .
类似化合物:
氟哌啶醇: 另一种具有类似作用机制的丁酰苯类抗精神病药。
氯丙嗪: 具有更广泛受体活性的吩噻嗪类抗精神病药。
氟奋乃静: 哌嗪类衍生物,具有类似的抗精神病特性.
独特性: 溴哌利多在对多巴胺受体的高亲和性和与其他抗精神病药相比的相对快速起效方面具有独特性 . 它还具有长效酯形式的溴哌利多癸酸酯,用于储存注射 .
生化分析
Biochemical Properties
Bromperidol possesses similar pharmacodynamic properties to haloperidol, which is consistent with central antidopaminergic activity . In vitro and in vivo studies have shown that bromperidol has a high affinity for central dopamine receptors . This suggests that Bromperidol interacts with dopamine receptors in the brain, influencing biochemical reactions related to dopamine signaling .
Cellular Effects
Bromperidol is primarily used to treat positive symptoms of psychosis, including perceptual abnormalities (hallucinations) and fixed, false, irrational beliefs (delusions) These effects suggest that Bromperidol influences cell function by modulating the activity of neurons in the brain
Molecular Mechanism
It is known to have a high affinity for central dopamine receptors, suggesting that it may exert its effects at the molecular level through binding interactions with these receptors This could potentially lead to the inhibition or activation of enzymes and changes in gene expression related to dopamine signaling
Temporal Effects in Laboratory Settings
One study suggests that Bromperidol is well-tolerated in animal models, indicating potential stability and minimal degradation over time .
Dosage Effects in Animal Models
The effects of Bromperidol can vary with different dosages in animal models
Metabolic Pathways
It is known that Bromperidol is well absorbed following oral administration, although extensive first-pass metabolism reduces bioavailability to about 50% of the dose .
Transport and Distribution
Following intravenous administration, radiolabelled Bromperidol was widely distributed to various organs in dogs . In particular, uptake into brain tissue was rapid and prolonged .
Subcellular Localization
Given its high affinity for central dopamine receptors, it is likely that Bromperidol localizes to areas of the brain where these receptors are present .
准备方法
合成路线和反应条件: . 反应条件通常涉及使用乙醇等溶剂和催化剂来促进反应。
工业生产方法: 溴哌利多的工业生产通常涉及使用高分子量聚合物来制备缓释制剂。 例如,溴哌利多可以掺入由聚乳酸或聚(乳酸-共-乙醇酸)组成的基质中,以制成缓释微球制剂 .
化学反应分析
反应类型: 溴哌利多会发生各种化学反应,包括:
氧化: 溴哌利多可以被氧化形成其相应的 N-氧化物衍生物。
还原: 还原反应可以将溴哌利多转化为其还原形式,影响其药理活性。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用像氢化锂铝这样的还原剂。
相似化合物的比较
Haloperidol: Another butyrophenone antipsychotic with a similar mechanism of action.
Chlorpromazine: A phenothiazine antipsychotic with broader receptor activity.
Fluphenazine: A piperazine derivative with similar antipsychotic properties.
Uniqueness: Bromperidol is unique in its high affinity for dopamine receptors and its relatively rapid onset of action compared to other antipsychotics . It also has a long-acting ester form, bromperidol decanoate, which is used for depot injections .
属性
IUPAC Name |
4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLNONIVDFXQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022690 | |
| Record name | Bromperidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10457-90-6 | |
| Record name | Bromperidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10457-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromperidol [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromperidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12401 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | bromperidol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromperidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromperidol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMPERIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYH6F7I22E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is bromperidol's primary mechanism of action?
A1: Bromperidol primarily exerts its antipsychotic effects by acting as a dopamine D2 receptor antagonist. [, ] This means it blocks dopamine from binding to these receptors, primarily in the mesolimbic pathway of the brain, which is thought to be responsible for the positive symptoms of schizophrenia. []
Q2: Does bromperidol affect other neurotransmitter systems?
A2: While bromperidol demonstrates high affinity for dopamine D2 receptors, studies suggest it can also interact with other neurotransmitter systems, including serotonin and histamine receptors, albeit with lower affinity. [, ] This broader interaction profile may contribute to its overall clinical effects and side effect profile. []
Q3: What is the molecular formula and weight of bromperidol?
A3: Bromperidol has the molecular formula C21H23BrFNO2 and a molecular weight of 420.33 g/mol. []
Q4: Are there any available spectroscopic data for bromperidol?
A4: Yes, several studies utilize various spectroscopic techniques to characterize bromperidol. Mass spectrometry has been used to analyze its fragmentation pattern and identify metabolites. [, ] Gas chromatography coupled with electron capture detection and high-performance liquid chromatography have been employed to quantify bromperidol levels in biological samples. [, ]
Q5: How is bromperidol absorbed and distributed in the body?
A5: Bromperidol exhibits slow absorption following oral administration, reaching peak plasma concentrations between 1.5 to 4 hours. [, ] It displays wide distribution throughout the body, crossing the blood-brain barrier to reach its target site in the central nervous system. [, ]
Q6: How is bromperidol metabolized and excreted?
A6: Bromperidol undergoes extensive metabolism, primarily in the liver. [, ] Unlike rats and dogs, where oxidative N-dealkylation is the major metabolic pathway, humans predominantly metabolize bromperidol through conjugation with glucuronic acid, forming the O-glucuronide conjugate as the primary metabolite. [, , , ] Excretion occurs primarily through urine and feces. [, , ]
Q7: Are there any known drug interactions with bromperidol?
A7: Yes, research shows potential for drug interactions. Levomepromazine, a sedative, can elevate bromperidol plasma levels by inhibiting its metabolism. [, ] Similarly, itraconazole, a CYP3A4 inhibitor, can significantly increase both haloperidol and bromperidol plasma concentrations. [] Concomitant use of these medications requires careful monitoring for potential adverse effects. [, ]
Q8: How does bromperidol compare to haloperidol in terms of efficacy and side effects?
A8: Clinical trials comparing bromperidol and haloperidol have shown similar efficacy in treating psychotic symptoms. [, , ] Both drugs can cause extrapyramidal side effects, but some studies suggest bromperidol might have a milder sedative effect and potentially a slightly more favorable side effect profile. [, ]
Q9: What are the challenges in formulating bromperidol?
A9: Bromperidol's low water solubility poses a challenge in formulation development, potentially affecting its dissolution and absorption. [] Research focuses on exploring formulation strategies to enhance solubility and bioavailability. []
Q10: Are there any ongoing research areas for bromperidol?
A10: Further research is needed to understand the long-term effects of bromperidol, particularly its impact on cognitive function and metabolic parameters. [] Additionally, exploring novel drug delivery systems, such as nanoparticles, could potentially enhance its therapeutic efficacy and minimize side effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)

![2-methyl-4-[(8R)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B1667855.png)









![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)

